![molecular formula C11H10N2O2 B1269679 N-[4-(Cyanoacetyl)phenyl]acetamid CAS No. 252895-07-1](/img/structure/B1269679.png)

N-[4-(Cyanoacetyl)phenyl]acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(cyanoacetyl)phenyl]acetamide (N-CPA) is an organic compound belonging to the family of nitriles. It is a colorless, odorless, and crystalline solid that is soluble in water and has a melting point of around 130°C. N-CPA is used in a variety of applications in the chemical, pharmaceutical, and food industries. It is also used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes.

Wissenschaftliche Forschungsanwendungen

Synthese biologisch aktiver Verbindungen

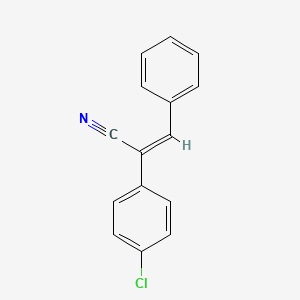

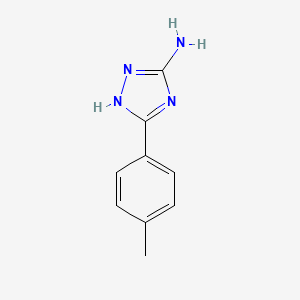

“N-[4-(Cyanoacetyl)phenyl]acetamid” wird bei der Bildung biologisch aktiver Verbindungen eingesetzt . Die Carbonyl- und Cyanofunktionen dieser Verbindungen ermöglichen Reaktionen mit gängigen zweizähnigen Reagenzien, um eine Vielzahl heterocyclischer Verbindungen zu bilden .

Vorläufer für die heterocyclische Synthese

Diese Verbindung gilt als einer der wichtigsten Vorläufer für die heterocyclische Synthese . Der aktive Wasserstoff an C-2 dieser Verbindungen kann an einer Vielzahl von Kondensations- und Substitutionsreaktionen teilnehmen .

Entwicklung von Chemotherapeutika

Das Potenzial von „this compound” bei der Entwicklung besserer Chemotherapeutika wurde hervorgehoben . Seine Derivate haben aufgrund ihrer vielfältigen biologischen Aktivitäten die Aufmerksamkeit von Biochemikern auf sich gezogen .

Synthese von Cyanoacetamid-Derivaten

Die Verbindung kann auf verschiedene Weise synthetisiert werden. Die vielseitigste und wirtschaftlichste Methode beinhaltet die Behandlung verschiedener substituierter Aryl- oder Heterlylamine mit Alkylcyanoacetaten .

Mikrowellenbestrahlungsmethode

Die Mikrowellenbestrahlung von p-Anisidin mit Ethylcyanoacetat in Trichlorbenzol liefert 2-Cyano-N-(4-Methoxyphenyl)acetamid .

Wirkmechanismus

Target of Action

N-[4-(cyanoacetyl)phenyl]acetamide, also known as N-[4-(2-cyanoacetyl)phenyl]acetamide, is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are extensively utilized as reactants in the synthesis of various heterocyclic compounds .

Mode of Action

The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

Cyanoacetamide derivatives are precursors for heterocyclic synthesis . They are involved in the formation of various organic heterocycles, contributing to the synthesis of biologically active novel heterocyclic moieties .

Result of Action

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .

Biochemische Analyse

Biochemical Properties

N-[4-(cyanoacetyl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active heterocyclic compounds. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in cyanoacetylation reactions, leading to the formation of novel heterocyclic structures. These interactions are crucial for understanding the compound’s potential as a chemotherapeutic agent .

Cellular Effects

The effects of N-[4-(cyanoacetyl)phenyl]acetamide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, N-[4-(cyanoacetyl)phenyl]acetamide can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, N-[4-(cyanoacetyl)phenyl]acetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, N-[4-(cyanoacetyl)phenyl]acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(cyanoacetyl)phenyl]acetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-[4-(cyanoacetyl)phenyl]acetamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-[4-(cyanoacetyl)phenyl]acetamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, N-[4-(cyanoacetyl)phenyl]acetamide can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .

Metabolic Pathways

N-[4-(cyanoacetyl)phenyl]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways of N-[4-(cyanoacetyl)phenyl]acetamide is crucial for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of N-[4-(cyanoacetyl)phenyl]acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, N-[4-(cyanoacetyl)phenyl]acetamide may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of N-[4-(cyanoacetyl)phenyl]acetamide is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, N-[4-(cyanoacetyl)phenyl]acetamide may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

N-[4-(2-cyanoacetyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8(14)13-10-4-2-9(3-5-10)11(15)6-7-12/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSYMJHFGPFVKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354680 |

Source

|

| Record name | N-[4-(cyanoacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252895-07-1 |

Source

|

| Record name | N-[4-(cyanoacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)

![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)

![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)